molecular formula C7H4FIN2 B1455434 7-Fluoro-3-iodo-1H-indazole CAS No. 944904-38-5

7-Fluoro-3-iodo-1H-indazole

Cat. No. B1455434
M. Wt: 262.02 g/mol
InChI Key: NZLJQLITHWOQBC-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H4FIN2 . It has a molecular weight of 262.03 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The InChI code for 7-Fluoro-3-iodo-1H-indazole is 1S/C7H4FIN2/c8-5-3-1-2-4-6 (5)10-11-7 (4)9/h1-3H, (H,10,11) .


Chemical Reactions Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various routes have been explored to synthesize indazole .


Physical And Chemical Properties Analysis

7-Fluoro-3-iodo-1H-indazole is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Factor Xa Inhibitors

One significant application of the 7-fluoroindazole moiety is in the development of potent and selective inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. The 7-fluoro group on the indazole scaffold is notable for replacing the carbonyl group of an amide found in previously reported Factor Xa inhibitors. This modification not only maintains a hydrogen bond interaction with the protein's beta-sheet domain but also enhances the factor Xa inhibitory potency significantly, showcasing the chemical's potential in anticoagulant therapy (Yu-Kai Lee et al., 2008).

Synthetic Building Blocks

The 7-iodo-1H-indazole compound serves as a potent building block in the divergent syntheses of indazoles via palladium cross-coupling reactions. This characteristic underscores its utility in creating novel compounds with potential therapeutic applications, illustrating the compound's foundational role in medicinal chemistry (Betty Cottyn et al., 2007).

Fluorophore Development

The 7-fluoroindazole scaffold is instrumental in the development of donor-acceptor-type biheteroaryl fluorophores. These fluorophores, created via palladium-catalyzed oxidative C-H/C-H cross-coupling, exhibit tunable full-color emissions and have applications ranging from organic light-emitting diodes (OLEDs) to bioimaging. The ability to fine-tune the substituent on the core skeleton to achieve specific emission wavelengths and quantum yields highlights the scaffold's significance in the development of advanced materials for electronics and bioimaging (Yangyang Cheng et al., 2016).

Supramolecular Structures

The fluorination of the indazole ring has been studied for its effect on the supramolecular structure of NH-indazoles. The replacement of a hydrogen atom by a fluorine atom influences the crystal packing and hydrogen bonding patterns of these compounds, offering insights into the role of halogenation in the design of materials with specific physical properties (J. Teichert et al., 2007).

Antimicrobial and Antifungal Agents

The indazole scaffold, including variations like 7-fluoro-1H-indazole, has been recognized for its potential as a base in the development of antimicrobial and antifungal agents. Its derivatives have shown promise in inhibiting the growth of various bacteria and fungi, pointing to its applicability in addressing resistant strains of microorganisms and the development of new therapeutic agents (O. Panda et al., 2022).

Safety And Hazards

The safety information for 7-Fluoro-3-iodo-1H-indazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The new practical synthesis of 1H-indazole is suitable for similar cyclization, and a new reaction is predicted . This suggests potential future directions in the synthesis of similar compounds, including 7-Fluoro-3-iodo-1H-indazole.

properties

IUPAC Name

7-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLJQLITHWOQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696312
Record name 7-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-iodo-1H-indazole

CAS RN

944904-38-5
Record name 7-Fluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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